molecular formula C5H3BrN4 B1380740 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1367824-76-7

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1380740
CAS No.: 1367824-76-7
M. Wt: 199.01 g/mol
InChI Key: KCKXFKKYHUURSX-UHFFFAOYSA-N
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Description

“8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound that belongs to the class of 1,2,4-triazolo pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazolo pyrimidines, such as “this compound”, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The exact synthesis process for “this compound” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrazine ring with a bromine atom at the 8th position . The InChI code for this compound is 1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H .

Scientific Research Applications

  • Anticonvulsant Activity : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, similar in structure to 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine, have been synthesized and shown potent activity against seizures in rats. These compounds serve as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).

  • Versatile Precursors in Synthesis : this compound derivatives have been used as versatile precursors for the synthesis of various novel compounds. These derivatives facilitate the formation of compounds with potential biological activities, as demonstrated in the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} (Salem et al., 2016).

  • Synthetic Methodology Development : Researchers have developed novel methods for synthesizing this compound derivatives, showcasing the compound’s role in advancing synthetic chemistry. For example, a novel convenient synthesis method has been developed for 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting the simplicity and efficiency of the approach (Lee et al., 1989).

  • Cardiovascular Agent Development : 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, closely related to this compound, have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research illustrates the potential of such compounds in the development of new cardiovascular agents (Sato et al., 1980).

  • Role as Synthetic Intermediates : The halogen functionalities on pyrimidine nuclei in this compound derivatives make them useful as versatile synthetic intermediates. This allows for easy diversification through various chemical reactions, demonstrating their importance in synthetic chemistry (Tang et al., 2014).

  • Intermediate in Biological Compound Synthesis : this compound derivatives are important intermediates in the synthesis of biologically active compounds. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo[4,3-a] pyrazine is an intermediate in many biologically active compounds, and its efficient synthesis method highlights the compound's significance (Zhang et al., 2019).

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXFKKYHUURSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367824-76-7
Record name 8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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